Cilostazol-d4

Description

Properties

IUPAC Name |

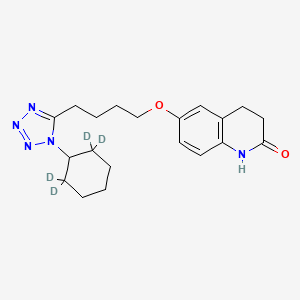

6-[4-[1-(2,2,6,6-tetradeuteriocyclohexyl)tetrazol-5-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O2/c26-20-12-9-15-14-17(10-11-18(15)21-20)27-13-5-4-8-19-22-23-24-25(19)16-6-2-1-3-7-16/h10-11,14,16H,1-9,12-13H2,(H,21,26)/i6D2,7D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGUKTPIGVIEKM-KXGHAPEVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CCCC(C1N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Role of Isotopic Labeling in Pharmaceutical Analysis

An In-depth Technical Guide to the Chemical Properties and Synthesis of Cilostazol-d4

Cilostazol, marketed under the brand name Pletal among others, is a quinolinone-derivative medication primarily used to alleviate the symptoms of intermittent claudication in peripheral vascular disease.[1][2] Its therapeutic effects stem from its function as a selective phosphodiesterase type 3 (PDE3) inhibitor. By inhibiting PDE3, cilostazol increases cyclic adenosine monophosphate (cAMP) levels in platelets and blood vessels, which in turn leads to the inhibition of platelet aggregation and vasodilation.[1][3][4]

In the realm of drug development and clinical pharmacology, precise quantification of a drug and its metabolites in biological matrices is paramount. This is where isotopically labeled internal standards become indispensable. This compound is the deuterated analog of cilostazol, specifically designed for use as an internal standard in quantitative analysis by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[5][6] The incorporation of four deuterium atoms grants it a distinct mass, allowing it to be differentiated from the unlabeled parent drug by a mass spectrometer. However, its chemical and physical properties are nearly identical, ensuring it behaves similarly during sample preparation, extraction, and chromatographic separation. This co-elution and similar ionization behavior allow it to accurately correct for procedural variability and matrix effects, significantly enhancing the precision and reliability of bioanalytical methods.[7][8][9]

This guide provides a comprehensive overview of the chemical properties, synthesis, and application of this compound for researchers, scientists, and drug development professionals.

PART 1: Core Chemical and Physical Properties

This compound is structurally identical to cilostazol, with the exception of four hydrogen atoms on the cyclohexyl ring being replaced by deuterium. This substitution is strategically placed at positions not typically involved in metabolic transformations, preserving the molecule's overall chemical behavior.

| Property | Value | Source(s) |

| Formal Name | 6-(4-(1-(cyclohexyl-2,2,6,6-d₄)-1H-tetrazol-5-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one | [5][10] |

| CAS Number | 1215541-47-1 | [5][11][12] |

| Molecular Formula | C₂₀H₂₃D₄N₅O₂ | [5][11][12] |

| Molecular Weight | 373.5 g/mol | [5][12] |

| Appearance | White to off-white crystalline powder | [3] |

| Solubility | Slightly soluble in DMSO and Methanol; Practically insoluble in water | [3][5][6] |

| Storage | 2-8°C Refrigerator for long-term storage | [10][11] |

| Canonical SMILES | O=C(N1)CCC2=C1C=CC(OCCCCC3=NN=NN3C4C([2H])([2H])CCCC4([2H])[2H])=C2 | [5][6] |

| InChI | InChI=1S/C20H27N5O2/c26-20-12-9-15-14-17(10-11-18(15)21-20)27-13-5-4-8-19-22-23-24-25(19)16-6-2-1-3-7-16/h10-11,14,16H,1-9,12-13H2,(H,21,26)/i6D2,7D2 | [5] |

PART 2: Synthesis of this compound

The synthesis of this compound mirrors the established synthetic routes for unlabeled cilostazol, with the critical modification being the introduction of deuterium into the cyclohexyl moiety at an early stage. The most common industrial synthesis involves the condensation of two key intermediates: 6-hydroxy-3,4-dihydroquinolin-2-one and 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole.[13]

Synthetic Strategy Rationale

The strategy focuses on preparing a deuterated version of the tetrazole intermediate, specifically 5-(4-chlorobutyl)-1-(cyclohexyl-d4)-1H-tetrazole. This ensures the isotopic label is incorporated into a stable part of the molecule. This deuterated intermediate is then coupled with the quinolinone core in the final step. This convergent approach is efficient and allows for the late-stage introduction of the labeled component.

Experimental Protocol: Final Condensation Step

This protocol describes the final coupling reaction, which is a critical step in forming the target molecule. The procedure is adapted from established methods for cilostazol synthesis.[2][13][14]

Objective: To synthesize this compound via Williamson ether synthesis from 6-hydroxy-3,4-dihydroquinolin-2-one and 5-(4-chlorobutyl)-1-(cyclohexyl-d4)-1H-tetrazole.

Materials:

-

6-hydroxy-3,4-dihydroquinolin-2-one (1.0 eq)

-

5-(4-chlorobutyl)-1-(cyclohexyl-d4)-1H-tetrazole (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-hydroxy-3,4-dihydroquinolin-2-one (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Add a sufficient volume of anhydrous DMF to dissolve the reactants.

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide salt.

-

Add 5-(4-chlorobutyl)-1-(cyclohexyl-d4)-1H-tetrazole (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to 80°C and stir under a nitrogen atmosphere for 7-8 hours.[2][13]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing cold water, which will cause the crude product to precipitate.[13]

-

Stir the aqueous suspension for 1 hour to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual DMF and salts.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield high-purity this compound.

PART 3: Purification and Analytical Characterization

Post-synthesis, the crude product requires purification and rigorous analytical characterization to confirm its identity, purity, and isotopic enrichment.

-

Purification: The primary method for purification is recrystallization from solvents like ethanol. For higher purity, column chromatography on silica gel may be employed.

-

Characterization: A suite of analytical techniques is used to validate the final product.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the compound. The retention time should be nearly identical to that of an unlabeled cilostazol standard.

-

Mass Spectrometry (MS): Essential for confirming the molecular weight (m/z) of 373.5 and for determining the level of deuterium incorporation (isotopic enrichment), which should ideally be ≥98%.[5][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure. A key indicator of successful deuteration is the significant reduction or absence of signals corresponding to the protons at the 2,2,6,6-positions of the cyclohexyl ring. ¹³C NMR confirms the carbon skeleton of the molecule.

-

PART 4: Application as an Internal Standard

The primary and critical application of this compound is as an internal standard for the bioanalysis of cilostazol.[5][6] In pharmacokinetic (PK), bioequivalence, or therapeutic drug monitoring studies, cilostazol must be accurately measured in complex biological matrices such as blood plasma.[15]

Rationale for Use:

-

Correction for Sample Loss: this compound is added to biological samples at a known concentration at the beginning of the sample preparation process (e.g., protein precipitation or liquid-liquid extraction).[9] Because it is chemically identical to cilostazol, any physical loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard.

-

Mitigation of Matrix Effects: In LC-MS/MS analysis, molecules from the biological matrix can co-elute with the analyte and interfere with the ionization process, causing either ion suppression or enhancement. Since this compound co-elutes with cilostazol and has the same ionization efficiency, it experiences the same matrix effects.[9] By calculating the ratio of the analyte peak area to the internal standard peak area, these effects are normalized, leading to accurate quantification.[16]

-

Improved Accuracy and Precision: The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry and is recommended by regulatory agencies for its ability to produce highly accurate and precise results.[7][8]

Conclusion

This compound is a vital tool in modern pharmaceutical development and clinical research. While its synthesis requires specialized techniques to incorporate the deuterium label, its properties make it an ideal internal standard. Its use in LC-MS/MS-based bioanalytical methods ensures the high level of accuracy and precision required to properly characterize the pharmacokinetic profile of cilostazol, ultimately contributing to the safe and effective use of this important therapeutic agent.

References

-

Cilostazol - Wikipedia. [Link]

-

Cilostazol: Package Insert / Prescribing Information / MOA - Drugs.com. [Link]

-

What is the mechanism of Cilostazol? - Patsnap Synapse. [Link]

-

What is the mechanism of action and dosing of Cilostazol (phosphodiesterase 3 inhibitor) for intermittent claudication in peripheral artery disease? - Dr.Oracle. [Link]

-

Cilostazol: potential mechanism of action for antithrombotic effects accompanied by a low rate of bleeding - PubMed. [Link]

-

CAS No : 1215541-47-1| Chemical Name : this compound | Pharmaffiliates. [Link]

-

Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

Cilostazol D4 - KM Pharma Solution Private Limited. [Link]

-

This compound|Cas# 1215541-47-1 - GlpBio. [Link]

-

Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS. [Link]

-

(PDF) Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs - ResearchGate. [Link]

-

Deuterated Internal Standard: Significance and symbolism. [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]

-

SYNTHESIS OF RELATED SUBSTANCES OF CILOSTAZOL. [Link]

-

Possible synthesis path of cilostazol API. | Download Scientific Diagram - ResearchGate. [Link]

- CN107325078B - Preparation method of cilostazol - Google P

-

Physical and dissolution characterization of cilostazol solid dispersions prepared by hot melt granulation (HMG) and thermal adhesion granulation (TAG) methods - PubMed. [Link]

-

Comparison of three different types of cilostazol-loaded solid dispersion: Physicochemical characterization and pharmacokinetics in rats - PubMed. [Link]

Sources

- 1. Cilostazol - Wikipedia [en.wikipedia.org]

- 2. Cilostazol synthesis - chemicalbook [chemicalbook.com]

- 3. drugs.com [drugs.com]

- 4. droracle.ai [droracle.ai]

- 5. caymanchem.com [caymanchem.com]

- 6. glpbio.cn [glpbio.cn]

- 7. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. resolvemass.ca [resolvemass.ca]

- 9. texilajournal.com [texilajournal.com]

- 10. kmpharma.in [kmpharma.in]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. echemi.com [echemi.com]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 14. CN107325078B - Preparation method of cilostazol - Google Patents [patents.google.com]

- 15. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

A Technical Guide to Cilostazol-d4: Principles and Applications in Quantitative Bioanalysis

Introduction: The Imperative for Precision in Bioanalysis

In the field of drug development and clinical pharmacology, the precise quantification of a therapeutic agent and its metabolites in biological matrices is not merely a procedural step; it is the bedrock upon which pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) profiles are built. The challenge lies in the inherent complexity and variability of biological samples (e.g., plasma, urine). Endogenous components can interfere with analysis, a phenomenon known as the "matrix effect," leading to ion suppression or enhancement in mass spectrometry and ultimately, inaccurate quantification.[1][2]

To overcome this, the principle of Isotope Dilution Mass Spectrometry (IDMS) is employed, utilizing a stable isotope-labeled (SIL) compound as an internal standard (IS).[1][3] Cilostazol-d4 is a prime example of such a standard, engineered specifically for the bioanalysis of its parent drug, Cilostazol. A SIL-IS is the gold standard because it is chemically identical to the analyte of interest, ensuring it behaves identically during sample extraction, chromatographic separation, and ionization.[2][3] However, its increased mass—due to the replacement of hydrogen atoms with their heavier, stable isotope, deuterium—allows it to be distinguished by the mass spectrometer.[1] This co-eluting, yet distinct, signal provides a reliable reference to correct for analytical variability, ensuring the generation of robust and reproducible data.[3][4]

The Parent Compound: Cilostazol's Mechanism and Clinical Relevance

To appreciate the role of this compound, one must first understand the parent drug it traces. Cilostazol is a quinolinone derivative clinically indicated for the treatment of intermittent claudication associated with peripheral arterial disease (PAD) and for secondary stroke prevention.[5][6][7]

Mechanism of Action: Selective PDE3 Inhibition

Cilostazol's therapeutic effects stem from its function as a selective inhibitor of phosphodiesterase type 3 (PDE3).[6][8][9] PDE3 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in platelets and vascular smooth muscle cells.[10][11] By inhibiting PDE3, Cilostazol leads to an accumulation of intracellular cAMP.[5][9] This increase in cAMP activates Protein Kinase A (PKA), which in turn mediates two primary effects:

-

Antiplatelet Aggregation: PKA activation inhibits the molecular cascades that lead to platelet aggregation, reducing the risk of thrombus formation.[11]

-

Vasodilation: PKA activation in vascular smooth muscle cells prevents the action of myosin light-chain kinase, leading to vasorelaxation, improved blood flow, and alleviation of claudication symptoms.[6][11]

The signaling pathway is illustrated below.

Caption: Figure 1: Cilostazol blocks PDE3, increasing cAMP levels and activating PKA.

Pharmacokinetics and Metabolism

Cilostazol is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP3A4 and CYP2C19.[5][6] It has several metabolites, with two—3,4-dehydro-cilostazol (OPC-13015) and 4'-trans-hydroxy-cilostazol (OPC-13213)—being pharmacologically active.[12][13] Accurate quantification of both the parent drug and its active metabolites is therefore critical for a complete pharmacokinetic assessment.[13]

This compound: The Analytical Standard

This compound is Cilostazol in which four hydrogen atoms have been replaced by deuterium atoms. This labeling provides the necessary mass shift for detection without altering the molecule's physicochemical properties.

Critical Quality Attributes (CQAs)

For a deuterated internal standard to be reliable, it must meet stringent quality criteria. The choice of IS is a foundational element of method development.

| Attribute | Specification | Rationale |

| Chemical Purity | >98% | Ensures that the signal detected is from the IS and not from impurities. |

| Isotopic Purity | >99% atom % D | Minimizes the contribution of the unlabeled analyte signal within the IS channel ("cross-talk"), ensuring accurate quantification at the lower limit. |

| Mass Shift | +4 Da | A mass shift of ≥3 Da is generally recommended to prevent isotopic overlap from the natural abundance of ¹³C in the unlabeled analyte. |

| Isotopic Stability | Deuterium atoms on non-exchangeable positions | The deuterium labels must not exchange with hydrogen atoms from the solvent or matrix during sample preparation, storage, or analysis.[14] |

Core Application: Quantitative Bioanalysis via LC-MS/MS

The primary and most critical use of this compound is as an internal standard for the quantification of Cilostazol in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique is the gold standard for bioanalysis due to its superior sensitivity and specificity.[4]

The LC-MS/MS Workflow

A typical bioanalytical workflow is a multi-step process where the inclusion of the IS at the earliest stage is paramount to account for variability throughout.[14]

Caption: Figure 2: The internal standard is added early to track the analyte.

Detailed Protocol: Quantification of Cilostazol in Human Plasma

This protocol represents a validated method for determining Cilostazol concentrations for a pharmacokinetic study.[4][12][15]

4.2.1 Materials and Reagents

-

Cilostazol reference standard

-

This compound internal standard

-

Human plasma (with K2EDTA as anticoagulant)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium Acetate

-

Formic Acid

-

Ultrapure Water

4.2.2 Preparation of Standards

-

Stock Solutions: Prepare primary stock solutions of Cilostazol (e.g., 400 µg/mL) and this compound (e.g., 100 µg/mL) in methanol.

-

Working Solutions: Prepare serial dilutions of the Cilostazol stock to create working solutions for calibration standards (CS) and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the this compound stock to a final concentration (e.g., 100 ng/mL) that will be added to all samples.

4.2.3 Sample Preparation (Protein Precipitation)

-

Causality: Protein Precipitation (PPT) is chosen for its speed, simplicity, and high-throughput capability. While less clean than Solid-Phase Extraction (SPE), modern sensitive UPLC-MS/MS systems can often manage the matrix effects, making PPT a cost-effective choice for many studies.

-

Aliquot 100 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the this compound working solution and vortex for 30 seconds. This step is critical; the IS must be added before extraction to account for any loss.

-

Add 300 µL of acetonitrile (pre-chilled to -20°C) to precipitate plasma proteins.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

4.2.4 LC-MS/MS Instrumentation and Parameters

-

Causality: The parameters are selected to achieve sharp chromatographic peaks (good resolution and sensitivity), stable ionization, and specific, high-intensity fragmentation for both the analyte and the IS. The MRM transitions are unique parent-to-daughter ion fragmentations that provide specificity, ensuring that only the compounds of interest are being measured.

| Parameter | Setting |

| LC System | UPLC (e.g., Waters Acquity) |

| Column | UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)[4][15] |

| Mobile Phase A | 2 mM Ammonium Acetate in Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Gradient | Isocratic or a rapid gradient (e.g., 10% to 90% B in 1 min) |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex, Agilent) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Cilostazol) | m/z 370.2 → 257.1 |

| MRM Transition (this compound) | m/z 374.2 → 261.1 |

4.2.5 Data Analysis

-

Integrate the peak areas for both the Cilostazol and this compound MRM transitions.

-

Calculate the Peak Area Ratio (PAR) = (Area of Cilostazol) / (Area of this compound).

-

Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations.

-

Determine the concentration of unknown samples by interpolating their PAR values from the linear regression of the calibration curve.

Conclusion: The Enabler of High-Confidence Data

This compound is not merely a reagent; it is an essential tool that enables the acquisition of high-fidelity bioanalytical data. Its role as a stable isotope-labeled internal standard is fundamental to mitigating the inherent variability of complex biological matrices and the LC-MS/MS process itself. By providing a constant, reliable reference within each sample, this compound ensures that pharmacokinetic data for Cilostazol and its metabolites are accurate, precise, and reproducible. This confidence is indispensable for making critical decisions in drug development, from early-phase dose-finding studies to pivotal bioequivalence trials required for regulatory submission.

References

-

National Center for Biotechnology Information (2024). Cilostazol - StatPearls. NCBI Bookshelf. Available at: [Link]

-

Pratt, C. M. (2001). The role of cilostazol in the treatment of intermittent claudication. Taylor & Francis. Available at: [Link]

-

Penumatsa, K., et al. (2014). Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS. Journal of Pharmaceutical Analysis. Available at: [Link]

-

Pharm D, I. A. (2024). Pharmacology of Cilostazol (Pletaal); Mechanism of action, Uses, Effects, Pharmacokinetics. YouTube. Available at: [Link]

-

Bramer, S. L., & Forbes, W. P. (2001). Method for the quantitative analysis of cilostazol and its metabolites in human plasma using LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

ResolveMass Laboratories Inc. (2024). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]

-

Choi, H. Y., et al. (2015). Pharmacokinetic modeling analysis of cilostazol and its active metabolites (OPC-13015 and OPC-13213) after multiple oral doses of cilostazol in healthy Korean volunteers. Drug Research. Available at: [Link]

-

O'Donnell, M. E., et al. (2024). The Role of Cilostazol, a Phosphodiesterase-3 Inhibitor, in the Development of Atherosclerosis and Vascular Biology: A Review with Meta-Analysis. National Institutes of Health. Available at: [Link]

-

Bramer, S. L., & Forbes, W. P. (2001). Method for the quantitative analysis of cilostazol and its metabolites in human plasma using LC/MS/MS. ResearchGate. Available at: [Link]

-

Dr.Oracle (2023). What is the mechanism of action and dosing of Cilostazol (phosphodiesterase 3 inhibitor) for intermittent claudication in peripheral artery disease?. Available at: [Link]

-

Nnadi, C. O., & Eke, A. C. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research. Available at: [Link]

-

Mallikaarjun, S., et al. (2001). Cilostazol pharmacokinetics after single and multiple oral doses in healthy males and patients with intermittent claudication resulting from peripheral arterial disease. Clinical Pharmacokinetics. Available at: [Link]

-

ResearchGate (n.d.). Representative LC-ESI-MS chromatograms of cilostazol (1) and internal.... Available at: [Link]

-

Wikipedia (2024). Cilostazol. Available at: [Link]

-

Kim, B. J., & Kim, J. S. (2024). The Role of Cilostazol, a Phosphodiesterase-3 Inhibitor, in the Development of Atherosclerosis and Vascular Biology: A Review with Meta-Analysis. MDPI. Available at: [Link]

-

Scott, L. J., & Dunn, C. J. (2002). Cilostazol: a review of its use in intermittent claudication. American Journal of Cardiovascular Drugs. Available at: [Link]

-

Penumatsa, K., et al. (2014). Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC-MS/MS. ResearchGate. Available at: [Link]

-

Anonymous (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?. Available at: [Link]

-

Journal of Neonatal Surgery (2024). BIO-Analytical Method Development and Validation By LC/MS/MS Technique. Available at: [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 3. texilajournal.com [texilajournal.com]

- 4. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cilostazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Cilostazol - Wikipedia [en.wikipedia.org]

- 7. Cilostazol: a review of its use in intermittent claudication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. droracle.ai [droracle.ai]

- 10. researchgate.net [researchgate.net]

- 11. The Role of Cilostazol, a Phosphodiesterase-3 Inhibitor, in the Development of Atherosclerosis and Vascular Biology: A Review with Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Method for the quantitative analysis of cilostazol and its metabolites in human plasma using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetic modeling analysis of cilostazol and its active metabolites (OPC-13015 and OPC-13213) after multiple oral doses of cilostazol in healthy Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ukisotope.com [ukisotope.com]

- 15. researchgate.net [researchgate.net]

The Gold Standard: A Technical Guide to the Role of Deuterated Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, the pursuit of accuracy, precision, and reproducibility is paramount. This in-depth technical guide, crafted from the perspective of a Senior Application Scientist, eschews rigid templates to deliver a narrative grounded in field-proven insights. We will explore the core principles, practical applications, and critical considerations of employing deuterated internal standards—the undisputed gold standard in achieving robust and reliable quantitative data.

The Foundation: Isotope Dilution Mass Spectrometry

At the heart of quantitative mass spectrometry lies the principle of isotope dilution, a technique that provides exceptional analytical specificity and accuracy.[1] The method involves the addition of a known quantity of an isotopically enriched version of the analyte—the internal standard—to the sample before any significant sample preparation steps.[2][3] This "spiking" creates a mixture where the ratio of the naturally occurring analyte to its heavy-isotope-labeled counterpart is measured by the mass spectrometer.

Deuterated standards are a specific class of stable isotope-labeled (SIL) internal standards where one or more hydrogen atoms are replaced by deuterium (²H), a stable, non-radioactive isotope of hydrogen.[1][4] Because the chemical properties of a molecule are primarily determined by its electron configuration, the substitution of hydrogen with deuterium results in a compound that is chemically and physically almost identical to the analyte of interest.[1] This near-perfect analogy is the cornerstone of its effectiveness.

The "Perfect" Internal Standard: Why Deuterium?

An ideal internal standard should perfectly mimic the analyte's behavior throughout the entire analytical workflow—from extraction and chromatography to ionization in the mass spectrometer's source.[5] Deuterated standards come remarkably close to this ideal for several key reasons:

-

Co-elution: Due to their nearly identical physicochemical properties, deuterated standards co-elute with the unlabeled analyte during liquid chromatography (LC).[6][7] This ensures that both compounds experience the same matrix effects at the same time.

-

Similar Ionization Efficiency: The analyte and its deuterated analog exhibit almost identical ionization efficiencies in the mass spectrometer's ion source.[8]

-

Correction for Variability: Any sample loss during extraction, inconsistencies in injection volume, or fluctuations in instrument response will affect both the analyte and the deuterated standard to the same degree.[9] By measuring the ratio of the analyte to the known concentration of the internal standard, these variations are effectively normalized, leading to highly accurate and precise quantification.[6][10]

The Unparalleled Advantages in Complex Matrices

The true power of deuterated standards becomes evident when analyzing complex biological matrices such as plasma, urine, or tissue homogenates.[1] These samples are rife with endogenous compounds that can interfere with the ionization of the target analyte, a phenomenon known as the "matrix effect."[11]

Mitigating the Matrix Effect

The matrix effect, which can cause either ion suppression or enhancement, is a significant source of variability and inaccuracy in LC-MS analysis.[11] Because the deuterated standard co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement.[6][12] Consequently, the ratio of the analyte to the internal standard remains constant, providing a reliable measure of the analyte's concentration despite the interfering matrix components.[13]

Experimental Workflow: Isotope Dilution Analysis

The following diagram illustrates the fundamental workflow of using a deuterated internal standard for quantitative analysis.

Caption: Workflow of isotope dilution mass spectrometry.

Practical Considerations for Implementation

While deuterated standards offer significant advantages, their successful implementation requires careful consideration of several factors to ensure data integrity.

A. Selection of a Suitable Deuterated Standard

The choice of a deuterated internal standard is critical for the success of a quantitative assay. Key selection criteria include:

-

Isotopic Purity: The standard should have high isotopic enrichment (typically ≥98%) to minimize the contribution of any unlabeled analyte.[6]

-

Chemical Purity: High chemical purity (>99%) is essential to ensure that the standard behaves consistently with the target analyte.[6]

-

Position of Deuterium Labeling: Deuterium atoms should be placed on non-exchangeable positions within the molecule to prevent their loss during sample preparation or analysis.[14] Labeling at sites not involved in fragmentation during MS/MS analysis is also crucial.

-

Mass Shift: A sufficient number of deuterium atoms (typically 2 to 10) should be incorporated to provide a clear mass difference from the unlabeled analyte, avoiding any isotopic overlap.[6]

B. Synthesis of Deuterated Standards

When a suitable deuterated standard is not commercially available, custom synthesis is a viable option.[9] Common synthetic approaches include:

-

Total Synthesis: Building the molecule from deuterated precursors.[9]

-

Catalytic Deuteration: Introducing deuterium using catalysts.[9]

-

Biosynthetic Labeling: Utilizing microorganisms or cells grown in deuterated media.[9][15]

Regardless of the method, rigorous purification and characterization (e.g., by NMR and high-resolution mass spectrometry) are necessary to confirm the isotopic and chemical purity of the synthesized standard.[16]

C. Potential Challenges and Limitations

Despite their widespread use, it is important to be aware of potential challenges associated with deuterated standards:

-

Isotopic Effects: In some cases, the substitution of hydrogen with deuterium can lead to slight changes in chromatographic retention time, with the deuterated compound often eluting slightly earlier than the unlabeled analyte.[17][18] This can be particularly problematic if the elution occurs in a region of steep matrix effect changes.[19]

-

In-source Loss of Deuterium: Under certain mass spectrometry conditions, there is a risk of deuterium loss, which can compromise the accuracy of quantification.[20]

-

Cost and Availability: Custom synthesis of deuterated standards can be expensive and time-consuming.[21]

Applications Across Disciplines

The robustness and reliability afforded by deuterated standards have made them indispensable in a wide range of applications:

-

Pharmaceutical Development: In Drug Metabolism and Pharmacokinetics (DMPK) studies, deuterated standards are used to accurately track the concentration of drugs and their metabolites in biological fluids.[4][22][23]

-

Clinical Diagnostics: They enable the precise quantification of biomarkers in complex matrices like blood and urine, enhancing the accuracy of diagnostic assays.[22]

-

Environmental Analysis: Deuterated standards are crucial for the accurate detection and quantification of trace pollutants, pesticides, and other contaminants in environmental samples.[22]

Regulatory Landscape and Method Validation

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the validation of bioanalytical methods.[24] The use of a stable isotope-labeled internal standard, such as a deuterated standard, is considered the best practice for ensuring the accuracy and reliability of data submitted for regulatory approval.[24][25][26]

Protocol for Accuracy and Precision Determination

A fundamental aspect of bioanalytical method validation is the assessment of accuracy and precision. The following is a generalized protocol:

-

Prepare Quality Control (QC) Samples: Spike blank biological matrix with the analyte at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.[24]

-

Add Internal Standard: Add a consistent concentration of the deuterated internal standard to all calibration standards, QC samples, and unknown study samples.[10]

-

Sample Processing: Perform the sample extraction and cleanup procedure.

-

LC-MS/MS Analysis: Analyze the processed samples using the developed LC-MS/MS method.

-

Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. Use this curve to determine the concentration of the QC samples.

-

Calculate Accuracy and Precision:

-

Within-Run (Intra-assay): Analyze at least five replicates of each QC level in a single analytical run.[24]

-

Between-Run (Inter-assay): Analyze the QC samples in at least three separate analytical runs on at least two different days.[24]

-

Calculate the accuracy (as percent bias from the nominal value) and precision (as percent coefficient of variation, %CV).[24]

-

Acceptance Criteria (Based on Harmonized ICH M10 Guideline)

| Parameter | Acceptance Criteria |

| Calibration Curve | At least 75% of non-zero standards must be within ±15% of their nominal value (±20% at the LLOQ).[24] |

| Accuracy | The mean value should be within ±15% of the nominal value (±20% at the LLOQ).[24] |

| Precision (%CV) | Should not exceed 15% (20% at the LLOQ).[24] |

Logical Relationship: Analyte, Standard, and Matrix Effects

The following diagram illustrates the relationship between the analyte, the deuterated internal standard, and the mitigation of matrix effects.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. osti.gov [osti.gov]

- 3. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 8. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 9. youtube.com [youtube.com]

- 10. nebiolab.com [nebiolab.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 13. crimsonpublishers.com [crimsonpublishers.com]

- 14. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 15. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. scispace.com [scispace.com]

- 18. stacks.cdc.gov [stacks.cdc.gov]

- 19. myadlm.org [myadlm.org]

- 20. hilarispublisher.com [hilarispublisher.com]

- 21. researchgate.net [researchgate.net]

- 22. resolvemass.ca [resolvemass.ca]

- 23. pharmaffiliates.com [pharmaffiliates.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. fda.gov [fda.gov]

- 26. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]

A Technical Guide to the Analytical Mechanism of Action of Cilostazol-d4 as an Internal Standard

Abstract

The quantification of pharmacologically active agents in biological matrices is a cornerstone of drug development, underpinning critical pharmacokinetic, bioequivalence, and toxicokinetic studies. The accuracy and reproducibility of these measurements are paramount. This guide provides an in-depth examination of Cilostazol-d4, the deuterated stable isotope-labeled analogue of Cilostazol, and elucidates its mechanism of action not as a therapeutic agent, but as an internal standard in modern bioanalytical workflows. We will explore the physicochemical principles that make this compound the gold standard for the precise quantification of Cilostazol, detail a validated experimental protocol, and discuss how its use ensures data integrity in compliance with global regulatory standards.

Foundational Concepts: The Analyte and the Analytical Challenge

Pharmacological Profile of Cilostazol

Cilostazol is a quinolinone-derivative medication approved for the treatment of intermittent claudication, a condition caused by peripheral vascular disease.[1][2] Its therapeutic effect stems from its function as a selective inhibitor of phosphodiesterase type 3 (PDE3).[1][3][4][5] By inhibiting PDE3, Cilostazol prevents the degradation of cyclic adenosine monophosphate (cAMP) in platelets and vascular smooth muscle.[3][4] The resulting increase in cAMP levels leads to two primary effects:

-

Inhibition of platelet aggregation , reducing the risk of thrombus formation.[4][6][7]

-

Vasodilation , which improves blood flow to the extremities.[1][2][4]

Cilostazol is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP3A4 and CYP2C19, into active metabolites that also contribute to its overall effect.[4][8][9][10] Given its complex metabolism and the need for precise therapeutic monitoring, developing a robust analytical method for its quantification is essential.

The Imperative for an Internal Standard in Bioanalysis

Quantitative analysis of a drug like Cilostazol from a biological matrix (e.g., plasma, blood) is fraught with potential for variability.[11] Each step of the analytical process, from sample handling to final detection, can introduce errors:

-

Sample Preparation: Inconsistent recovery during extraction procedures (e.g., protein precipitation, liquid-liquid extraction).

-

Instrumental Analysis: Minor fluctuations in injection volume or detector response.

-

Matrix Effects: Co-extracted endogenous components in the biological sample can suppress or enhance the ionization of the analyte in a mass spectrometer source, leading to inaccurate readings.[11][12]

An internal standard (IS) is a compound added at a known, constant concentration to every sample—including calibrators, quality controls, and unknowns—at the very beginning of the analytical process.[13][14] Its purpose is to mimic the analyte and serve as a reference, allowing for the correction of these procedural and matrix-related variations.[11][15]

The "Mechanism of Action" of this compound as an Internal Standard

It is critical to distinguish the pharmacological mechanism of Cilostazol from the analytical mechanism of its deuterated analogue, this compound. This compound is not a therapeutic agent; its "mechanism of action" is to serve as an ideal analytical proxy for Cilostazol during quantification. The ideal IS is a Stable Isotope Labeled (SIL) version of the analyte, and this compound exemplifies this principle perfectly.[13][15]

A SIL is chemically identical to the analyte, with the only difference being the substitution of one or more atoms with their heavier, non-radioactive stable isotopes.[12] In the case of this compound, four hydrogen atoms (¹H) have been replaced with deuterium (²H or D). This subtle change confers the necessary properties for it to function as a perfect IS.

Core Principles of a Deuterated Internal Standard

-

Identical Physicochemical Behavior: Because the electronic structure is virtually unchanged, this compound has the same extraction recovery, solubility, and chromatographic retention time as native Cilostazol.[13] It behaves identically during every sample preparation step.

-

Equivalent Ionization Efficiency: In the electrospray ionization (ESI) source of a mass spectrometer, this compound experiences the same degree of ionization and is subject to the exact same matrix-induced suppression or enhancement as Cilostazol.[13][16]

-

Mass Distinguishability: The four deuterium atoms give this compound a molecular weight that is 4 Daltons higher than Cilostazol. This mass difference is easily resolved by a mass spectrometer, allowing the instrument to measure both compounds simultaneously and independently, even though they co-elute from the chromatography column.[12]

The ultimate goal is to measure the ratio of the analyte peak area to the IS peak area. Because both compounds are affected proportionally by any experimental variability, this ratio remains constant and directly proportional to the initial concentration of the analyte in the sample.

Visualizing the Correction Mechanism

The following diagram illustrates how the analyte-to-internal-standard ratio corrects for analytical variability.

Caption: The constant Analyte/IS ratio corrects for sample preparation variability.

A Validated Bioanalytical Workflow for Cilostazol Quantification

This section outlines a typical, robust protocol for the quantification of Cilostazol in human plasma using this compound as the internal standard, designed to meet regulatory standards such as those from the U.S. Food and Drug Administration (FDA).[17][18][19]

Materials and Reagents

-

Cilostazol reference standard (≥99% purity)

-

This compound internal standard (≥98% isotopic purity)

-

HPLC-grade Methanol and Acetonitrile

-

Formic Acid

-

Control human plasma (K2-EDTA)

-

Purified water

Step-by-Step Experimental Protocol

-

Preparation of Stock and Working Solutions:

-

Prepare primary stock solutions of Cilostazol and this compound in methanol at a concentration of 1 mg/mL.

-

From the primary stock, prepare a series of Cilostazol working solutions via serial dilution in 50:50 acetonitrile:water to cover the desired calibration range (e.g., 10 to 5000 ng/mL).

-

Prepare a this compound working solution at a fixed concentration (e.g., 500 ng/mL) in 50:50 acetonitrile:water.

-

-

Preparation of Calibration Standards and Quality Controls (QCs):

-

Spike control human plasma with the Cilostazol working solutions to create calibration standards. A typical curve consists of a blank (plasma only), a zero (plasma + IS), and 8 non-zero concentration levels.[18][20]

-

Separately, prepare QC samples at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low, Medium, and High concentrations.

-

-

Sample Extraction (Protein Precipitation):

-

Aliquot 100 µL of each sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Crucial Step: Add 20 µL of the this compound working solution (500 ng/mL) to every tube except the blank. This ensures a constant IS concentration of 100 ng/mL in the final extraction volume.

-

Add 400 µL of acetonitrile containing 0.1% formic acid to precipitate plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

LC-MS/MS Instrumentation and Data Acquisition

The following table summarizes typical instrumental parameters for the analysis.

| Parameter | Setting | Rationale |

| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC System | Provides necessary separation and resolution. |

| Column | C18 Reverse-Phase Column (e.g., 50 x 2.1 mm, 1.8 µm) | Offers good retention and peak shape for Cilostazol. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes better ionization. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte. |

| Flow Rate | 0.4 mL/min | Standard flow for analytical scale columns. |

| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |

| MS System | Triple Quadrupole Mass Spectrometer | Required for selective and sensitive MRM analysis. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Cilostazol contains basic nitrogens that readily protonate. |

| MRM Transition | Cilostazol: 370.2 → 257.2 | Precursor ion [M+H]⁺ to a stable product ion. |

| This compound: 374.2 → 261.2 | +4 Da shift in both precursor and product ions. |

Data Processing and Quantification Workflow

The workflow from sample injection to final concentration calculation is a self-validating system when using a proper internal standard.

Caption: Bioanalytical data processing workflow using an internal standard.

Ensuring Trustworthiness through Regulatory Validation

The use of this compound is fundamental to meeting the stringent criteria for bioanalytical method validation set by regulatory bodies like the FDA.[19] A validated method ensures that the data generated are reliable for making critical drug development decisions. The IS directly impacts the ability to demonstrate:

-

Accuracy and Precision: By correcting for variability, the IS enables the method to consistently measure concentrations close to the true value (accuracy) with minimal scatter (precision).[17][19]

-

Selectivity: The use of unique MRM transitions for both the analyte and the IS ensures that measurements are not affected by other matrix components.[19]

-

Matrix Effect: The IS co-elutes and experiences the same ionization effects as the analyte. By assessing the IS response across different lots of plasma, one can prove the method is free from significant and variable matrix effects.

-

Recovery: While recovery does not need to be 100%, it must be consistent and reproducible. The IS provides a direct measure of this consistency across all samples.[17][20]

Conclusion

This compound operates not through a pharmacological pathway, but through a precise analytical mechanism rooted in the principles of isotope dilution mass spectrometry. Its role as an internal standard is indispensable for the accurate, precise, and robust quantification of Cilostazol in complex biological matrices. By behaving as a near-perfect chemical and physical mimic of the analyte, it compensates for the inherent variability of the bioanalytical process, from extraction to detection. This ensures the generation of high-quality, reliable data that can withstand the scrutiny of regulatory review and confidently guide the clinical development of Cilostazol and its related formulations.

References

-

Cilostazol - Wikipedia. Wikipedia. [Link]

-

Cilostazol: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]

-

Cilostazol: potential mechanism of action for antithrombotic effects accompanied by a low rate of bleeding. PubMed. [Link]

-

Pharmacology of Cilostazol (Pletaal, Cilostal); Mechanism of action, Uses, Effects, Pharmacokinetics. YouTube. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. The Pharma Innovation. [Link]

-

What is the mechanism of Cilostazol? Patsnap Synapse. [Link]

-

Deuterated internal standards and bioanalysis by AptoChem. AptoChem. [Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]

-

Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. U.S. Food and Drug Administration (FDA). [Link]

-

Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

-

Bioanalytical Method Validation FDA 2001.pdf. U.S. Food and Drug Administration (FDA). [Link]

-

Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. [Link]

-

Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. Regulations.gov. [Link]

-

Cilostazol - StatPearls. NCBI Bookshelf. [Link]

-

Cilostazol pharmacokinetics after single and multiple oral doses in healthy males and patients with intermittent claudication resulting from peripheral arterial disease. PubMed. [Link]

-

clinical pharmacology and biopharmaceutics review(s). accessdata.fda.gov. [Link]

-

Pharmacokinetic and pharmacodynamic modeling of the antiplatelet and cardiovascular effects of cilostazol in healthy humans. PubMed. [Link]

-

Pharmacokinetic modeling analysis of cilostazol and its active metabolites (OPC-13015 and OPC-13213) after multiple oral doses of cilostazol in healthy Korean volunteers. PubMed. [Link]

-

Cilostazol. PubMed. [Link]

-

Cilostazol | C20H27N5O2 | CID 2754. PubChem - NIH. [Link]

-

The pharmacology of Cilostazol. ResearchGate. [Link]

Sources

- 1. Cilostazol - Wikipedia [en.wikipedia.org]

- 2. Cilostazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. What is the mechanism of Cilostazol? [synapse.patsnap.com]

- 5. Cilostazol | C20H27N5O2 | CID 2754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cilostazol: potential mechanism of action for antithrombotic effects accompanied by a low rate of bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cilostazol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 14. moh.gov.bw [moh.gov.bw]

- 15. scispace.com [scispace.com]

- 16. texilajournal.com [texilajournal.com]

- 17. fda.gov [fda.gov]

- 18. fda.gov [fda.gov]

- 19. resolvemass.ca [resolvemass.ca]

- 20. downloads.regulations.gov [downloads.regulations.gov]

Cilostazol-d4 certificate of analysis and product specifications

An In-depth Technical Guide to the Certificate of Analysis and Product Specifications of Cilostazol-d4

This guide provides a comprehensive technical overview of the critical quality attributes of this compound, a stable isotope-labeled internal standard essential for the accurate quantification of Cilostazol in complex biological matrices. Designed for researchers, analytical scientists, and drug development professionals, this document delves into the interpretation of a Certificate of Analysis (C of A), outlines typical product specifications, and provides validated methodologies for verification. The narrative emphasizes the scientific rationale behind each specification and analytical protocol, ensuring a thorough understanding of how to qualify and effectively utilize this vital analytical standard.

The Critical Role of this compound in Bioanalysis

Cilostazol is a quinolinone derivative used to alleviate symptoms of intermittent claudication in individuals with peripheral vascular disease.[1][2] Accurate measurement of its concentration in plasma is fundamental to pharmacokinetic (PK), bioequivalence, and drug metabolism studies.[3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of bioanalysis due to its high sensitivity and selectivity.[5]

The precision of LC-MS/MS quantification hinges on the use of an appropriate internal standard (IS). An IS is a compound of known concentration added to samples to correct for variability during sample preparation, injection, and ionization.[5] The ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as this compound.[5][6] this compound is chemically identical to Cilostazol but has four hydrogen atoms replaced with deuterium. This mass shift allows it to be distinguished by the mass spectrometer, while its near-identical physicochemical properties ensure it co-elutes chromatographically and experiences similar matrix effects and extraction recovery as the unlabeled analyte.[6] This co-behavior is the cornerstone of its ability to provide robust and reliable quantification.

Deconstructing the Certificate of Analysis (C of A)

A Certificate of Analysis is the definitive document that guarantees the identity, purity, and quality of a specific lot of an analytical standard. It is not merely a list of results but a validation of the material's fitness for purpose. Below is an expert interpretation of the key sections of a typical this compound C of A.

Identification and Chemical Properties

This section confirms the fundamental identity of the compound.

| Parameter | Typical Specification | Significance & Method of Verification |

| Appearance | White to Off-White Solid | A simple visual inspection that serves as a first-pass check for gross contamination or degradation. |

| Molecular Formula | C₂₀H₂₃D₄N₅O₂ | Confirms the elemental composition. The 'D₄' indicates the presence of four deuterium atoms.[7] |

| Molecular Weight | 373.49 g/mol | Calculated from the molecular formula. The mass is increased by approximately 4 Da compared to unlabeled Cilostazol (MW ~369.47) due to the four deuterons.[7][8] |

| Structural Confirmation | Conforms to Structure | Verified using Nuclear Magnetic Resonance (¹H NMR) and Mass Spectrometry (MS). ¹H NMR confirms the overall chemical structure and shows diminished signals at the sites of deuteration.[9][10] MS confirms the correct mass-to-charge ratio (m/z) for the deuterated molecule. |

Purity Assessment: A Two-Fold Approach

Purity is arguably the most critical attribute, ensuring that the analytical signal is not compromised by interfering substances. It is assessed from two perspectives: chemical purity and isotopic purity.

Chemical Purity refers to the percentage of the material that is the specified chemical entity (this compound), irrespective of its isotopic composition.

| Parameter | Typical Specification | Significance & Method of Verification |

| Purity by HPLC/UPLC | ≥ 98.0% | This is the primary method for quantifying chemical purity.[11][12] It separates this compound from synthesis byproducts, starting materials, and degradants. The result is typically expressed as a percentage of the total peak area detected by a UV detector (e.g., at 257 nm).[13] A high chemical purity ensures that measured responses are not inflated by co-eluting impurities. |

| Purity by ¹H NMR | Conforms to assigned purity | ¹H NMR spectroscopy provides orthogonal confirmation of purity. It can detect proton-containing impurities that may not be UV-active or may co-elute in the HPLC method.[14] The absence of significant unexpected signals validates the HPLC purity value. |

Isotopic Purity (or Isotopic Enrichment) is a measure of the percentage of the labeled compound that contains the desired number of deuterium atoms. This is paramount for a SIL internal standard.

| Parameter | Typical Specification | Significance & Method of Verification |

| Isotopic Enrichment | ≥ 98% | A high isotopic enrichment is crucial to prevent "crosstalk" where the signal from the internal standard might interfere with the signal of the analyte.[6] For example, if the this compound standard contains a significant amount of unlabeled Cilostazol (d0), it will artificially inflate the measured concentration of the analyte. |

| Deuterium Incorporation | ≥ 99 atom % D | This value, determined by mass spectrometry, indicates the percentage of deuterium at the labeled positions.[15][16] The analysis involves measuring the ion intensities of all isotopic species (d0, d1, d2, d3, d4) and calculating the enrichment. The goal is to maximize the d4 species and minimize all others, especially the d0 species.[17] |

It is important to distinguish between isotopic enrichment and species abundance . Isotopic enrichment refers to the percentage of a specific isotope at a given position. Species abundance is the percentage of molecules with a specific isotopic composition.[18] For a D4-labeled molecule with 99% isotopic enrichment, the abundance of the desired CD₄ species will be slightly lower due to the statistical probability of having one or more protons present.[18]

Product Specifications and Handling

While the C of A is lot-specific, general product specifications provide guidance on what to expect from a high-quality supplier.

| Specification | Details | Rationale and Best Practices |

| Formulation | Typically supplied as a neat solid (powder) or in a pre-made solution (e.g., in Methanol). | Neat material offers flexibility for preparing stock solutions. Pre-made solutions can save time but require verification of concentration. |

| Storage Conditions | -20°C or 2-8°C, protect from light, store in a desiccator. | Proper storage is essential to maintain chemical and isotopic integrity.[19] Deuterated compounds should be stored in cool, dry, and dark conditions to prevent degradation.[6][20] It is critical to allow the container to warm to room temperature before opening to prevent condensation and potential H-D exchange.[19] |

| Handling | Handle under an inert atmosphere (e.g., argon or nitrogen) if possible. Use aprotic solvents where feasible. | Minimizing exposure to atmospheric moisture and protic solvents is crucial to prevent hydrogen-deuterium (H-D) exchange, which would compromise isotopic purity.[19] |

Experimental Protocols for Verification

Trust in an analytical standard is paramount. The following protocols outline the methodologies to verify the critical specifications of a new lot of this compound.

Workflow for C of A Verification

The following diagram illustrates a logical workflow for the qualification of a new batch of this compound.

Caption: Workflow for the analytical qualification of a new this compound standard.

Protocol: HPLC-UV for Chemical Purity

This method is adapted from established procedures for Cilostazol analysis.[11][12]

-

Preparation of Mobile Phase: Prepare a mobile phase consisting of a filtered and degassed mixture of Potassium Phosphate Buffer (pH 3.0) and Acetonitrile (60:40 v/v).

-

Standard Preparation: Accurately weigh and dissolve this compound in a suitable diluent (e.g., Methanol or Acetonitrile) to create a stock solution of approximately 1 mg/mL. Further dilute to a working concentration of ~100 µg/mL.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

-

Flow Rate: 1.2 mL/min.

-

Detection Wavelength: 259 nm.

-

Column Temperature: 25°C.

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the working standard solution. Integrate all peaks observed in the chromatogram.

-

Calculation: Calculate the chemical purity by dividing the area of the main this compound peak by the total area of all peaks, expressed as a percentage.

-

Purity (%) = (Area_this compound / Total_Peak_Area) * 100

-

Protocol: LC-MS for Isotopic Purity

This protocol verifies both identity and isotopic enrichment.

-

Sample Preparation: Prepare a dilute solution of this compound (~100 ng/mL) in a 50:50 mixture of Acetonitrile and water.

-

LC-MS/MS Conditions:

-

Chromatography: Use a rapid UPLC/HPLC gradient to ensure the peak is sharp and separated from any background noise. A C18 column is suitable.[3][4]

-

Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode.

-

Analysis Mode: Perform a full scan analysis over an m/z range that includes both unlabeled and labeled Cilostazol (e.g., m/z 365-380). Alternatively, use selected ion monitoring (SIM) for the relevant ions. The protonated molecular ion [M+H]⁺ for Cilostazol is m/z 370.3; for this compound it is m/z 374.3.

-

-

Data Acquisition: Acquire the mass spectrum across the eluting this compound peak.

-

Calculation of Isotopic Purity:

-

Identify the ion clusters corresponding to the unlabeled (d0, m/z ~370), partially labeled (d1, d2, d3), and fully labeled (d4, m/z ~374) species.

-

Integrate the peak area or intensity for each isotopic species.

-

Calculate the isotopic purity as:

-

Isotopic Purity (%) = (Intensity_d4 / Sum of Intensities (d0 to d4)) * 100

-

-

Application in a Bioanalytical Workflow

The ultimate purpose of this compound is its use in quantitative assays. The diagram below illustrates its integration into a typical plasma sample analysis workflow.

Caption: Use of this compound as an internal standard in a typical LC-MS/MS bioanalytical workflow.

By adding a known amount of this compound at the beginning, any sample loss during extraction or fluctuation in instrument response will affect both the analyte and the IS proportionally.[5] The final calculation is based on the ratio of their signals, which remains stable and provides an accurate and precise measurement of the Cilostazol concentration in the original sample.[3][21]

Conclusion

The Certificate of Analysis for this compound is more than a quality control document; it is the foundation upon which robust, reliable, and reproducible bioanalytical data are built. A thorough understanding of its parameters—particularly chemical and isotopic purity—enables scientists to critically evaluate the suitability of the standard for its intended use. By employing the verification protocols outlined in this guide, laboratories can ensure the integrity of their analytical standards, thereby upholding the highest levels of scientific rigor in their research and development activities.

References

- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (n.d.). Analytical Methods (RSC Publishing).

- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR - RSC Publishing. (2023, February 10).

- Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc.

- Technical Support Center: Navigating the Nuances of Deuterated Compounds. (n.d.). Benchchem.

-

Xie, L., et al. (2022). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. Journal of Labelled Compounds and Radiopharmaceuticals, 65(9), 234-243. Retrieved from [Link]

- Patel, D. P., et al. (n.d.). Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS. Journal of Pharmaceutical Analysis.

- Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC-MS/MS. (n.d.). PubMed.

- Tian, T., et al. (2021). Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry. Chinese Journal of Analytical Chemistry, 49(5).

-

Bramer, S. L., et al. (2001). Method for the quantitative analysis of cilostazol and its metabolites in human plasma using LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 26(3), 485-493. Retrieved from [Link]

-

Tata, P. N., et al. (1998). Simultaneous quantitative determination of cilostazol and its metabolites in human plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 705(2), 275-285. Retrieved from [Link]

- Enrichment. (n.d.). Cambridge Isotope Laboratories, Inc.

-

Liao, H. (2017). What is the storage conditions and protocol for deuterated standards of organic compounds? ResearchGate. Retrieved from [Link]

-

Flavor Compounds Identification and Reporting. (n.d.). MDPI. Retrieved from [Link]

- Sahu, R., & Patel, V. B. (2007). Hydrolytic Degradation Profile and RP-HPLC Estimation of Cilostazol in Tablet Dosage Form. Indian Journal of Pharmaceutical Sciences, 69(1), 110.

- DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR ESTIMATION OF CILOSTAZOL IN PHARMACEUTICAL DOSAGE FORM. (n.d.). International Journal of Pharmacy and Biological Sciences.

-

Representative chromatograms of cilostazol ( m / z 370.3 - 288.3) and... (n.d.). ResearchGate. Retrieved from [Link]

- assessment of chromatographic methods developed for cilostazol and its metabolite(s) in human plasma. (n.d.). ResearchGate.

- Swapna M, et al. (2016). RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR CILOSTAZOL IN TABLET DOSAGE FORM. International Journal of Pharmacy and Analytical Research, 5(4), 579-584.

-

Attia, K. A. M., et al. (n.d.). Selective Methods for Cilostazol Assay in Presence of its Oxidative Degradation Product. Longdom Publishing. Retrieved from [Link]

-

Patel, D. P., et al. (2015). Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC-MS/MS. ResearchGate. Retrieved from [Link]

-

¹H NMR spectra of cilostazol (A), cilostazol mesylate (B), and... (n.d.). ResearchGate. Retrieved from [Link]

-

Cilostazol-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Cooper, K., & Maj, B. (2023). Cilostazol. StatPearls. Retrieved from [Link]

- Rapid Determination of Cilostazol Impurity Ⅰ Correction Factor by qNMR-HPLC. (n.d.). Chinese Pharmaceutical Journal.

-

The Proper Storage and Handling of Volatile Analytical Standards. (n.d.). Chiron. Retrieved from [Link]

-

Chemical structure of cilostazol. (n.d.). ResearchGate. Retrieved from [Link]

-

Figure S4. 1 H NMR spectrum of CP in methanol-d4. (n.d.). ResearchGate. Retrieved from [Link]

-

Saita, T., et al. (1990). Physico-chemical properties and stability of cilostazol. Arzneimittelforschung, 40(5), 579-582. Retrieved from [Link]

-

Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? (n.d.). BioPharma Services. Retrieved from [Link]

- Cilostazol Tablets. (2009). USP-NF.

-

VALIDATION PARAMETERS FOR CILOSTAZOL. (n.d.). ResearchGate. Retrieved from [Link]

-

CILOSTAZOL TABLETS safely and effectively. (n.d.). DailyMed. Retrieved from [Link]

-

Chi, Y. W., et al. (2008). Safety and efficacy of cilostazol in the management of intermittent claudication. Vascular health and risk management, 4(4), 867–875. Retrieved from [Link]

-

clinical pharmacology and biopharmaceutics review(s). (1997, May 27). accessdata.fda.gov. Retrieved from [Link]

-

Label: CILOSTAZOL tablet. (n.d.). DailyMed - NIH. Retrieved from [Link]

Sources

- 1. Cilostazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Safety and efficacy of cilostazol in the management of intermittent claudication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biopharmaservices.com [biopharmaservices.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. tlcstandards.com [tlcstandards.com]

- 9. researchgate.net [researchgate.net]

- 10. Physico-chemical properties and stability of cilostazol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijpsonline.com [ijpsonline.com]

- 12. ijpbs.com [ijpbs.com]

- 13. longdom.org [longdom.org]

- 14. Rapid Determination of Cilostazol Impurity Ⅰ Correction Factor by qNMR-HPLC [journal11.magtechjournal.com]

- 15. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]

- 17. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 18. isotope.com [isotope.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 21. Method for the quantitative analysis of cilostazol and its metabolites in human plasma using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety and handling guidelines for Cilostazol-d4 in a laboratory setting

An In-Depth Technical Guide to the Safe Handling of Cilostazol-d4 in a Laboratory Setting

Foreword: A Proactive Approach to Laboratory Safety

In the landscape of modern drug discovery and development, isotopically labeled compounds are indispensable tools. This compound, a deuterated analog of the phosphodiesterase III (PDE3) inhibitor Cilostazol, serves a critical role in pharmacokinetic (DMPK) studies and as an internal standard for bioanalytical assays.[1] The strategic replacement of four hydrogen atoms with deuterium provides a distinct mass signature without significantly altering the compound's chemical properties, enabling precise quantification.[1]

However, the utility of this compound is predicated on its safe and responsible handling. While the deuteration itself does not impart radioactivity, the pharmacological activity of the parent molecule necessitates a robust safety framework.[2] This guide moves beyond a simple checklist of precautions. It is designed to instill a deep, causal understanding of the risks associated with this compound and to provide a self-validating system of protocols that ensures the safety of researchers and the integrity of experimental outcomes. As scientists, our commitment to safety must be as rigorous as our commitment to discovery.

Section 1: Pharmacological Profile and Hazard Identification

A thorough understanding of a compound's mechanism of action and its physicochemical properties is the foundation of a comprehensive safety assessment.

Mechanism of Action: The Basis of Biological Hazard

Cilostazol is a selective inhibitor of phosphodiesterase type 3 (PDE3).[3][4] This inhibition prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to increased cAMP levels in platelets and vascular smooth muscle cells.[5][6] The downstream effects are twofold: inhibition of platelet aggregation and vasodilation.[4][5][6] This mechanism, while therapeutic in a clinical context, presents potential biological hazards in a laboratory setting through accidental exposure.

Caption: Mechanism of Action for this compound.

Toxicological and Physicochemical Data

The primary hazards of this compound are related to the parent compound's bioactivity and its physical form as a fine powder. The Safety Data Sheet (SDS) for this compound explicitly classifies it as a suspected reproductive toxin.[7]

Table 1: Hazard Profile of this compound

| Property | Data | Source(s) |

| GHS Hazard Statements | H361: Suspected of damaging fertility or the unborn child. | [7][8] |

| Appearance | White to off-white crystals or crystalline powder. | [5] |

| Molecular Formula | C₂₀H₂₃D₄N₅O₂ | [9][10] |

| Molecular Weight | 373.49 g/mol | [9] |

| Solubility | Practically insoluble in water. Slightly soluble in methanol and ethanol. Soluble in DMSO, chloroform, and acetic acid. | [5][11] |

| Acute Toxicity (Oral) | LD50 (Rat): >5000 mg/kg; LD50 (Mouse): >5000 mg/kg. | [7][11] |

| Primary Hazard | Inhalation of fine dust. Accidental ingestion or skin contact leading to systemic exposure. Reproductive toxicity. | [7][11][12] |

| Known Side Effects | Headache, diarrhea, dizziness.[3] Serious effects may include tachycardia, low platelets, and low white blood cells.[3] Contraindicated in patients with heart failure.[5] | [3][5] |

Section 2: The Hierarchy of Controls: A Systemic Safety Approach

Effective laboratory safety is not merely about personal protective equipment (PPE). It is a multi-layered system designed to mitigate risk at its source. The "Hierarchy of Controls" is the established framework for implementing this system.

Caption: Experimental Workflow for Weighing Potent Powder.

Methodology:

-

Preparation: Verify that the chemical fume hood or balance enclosure has a current certification and is functioning correctly. Don all required PPE (lab coat, safety goggles, nitrile gloves). [13]2. Tare Vessel: Place a suitable weighing vessel (e.g., anti-static weigh paper or a vial) on the analytical balance and tare the mass.

-

Transfer: Using a clean spatula, carefully transfer the desired amount of this compound powder to the weighing vessel. Perform this action slowly and deliberately to avoid creating airborne dust. [11]4. Seal and Clean: Securely cap the stock container immediately after use. Clean the spatula and any minor dust from the balance surface with a cloth lightly dampened with 70% ethanol inside the hood to prevent dust dispersal.

-

Documentation: Record the final weight in your laboratory notebook.

-